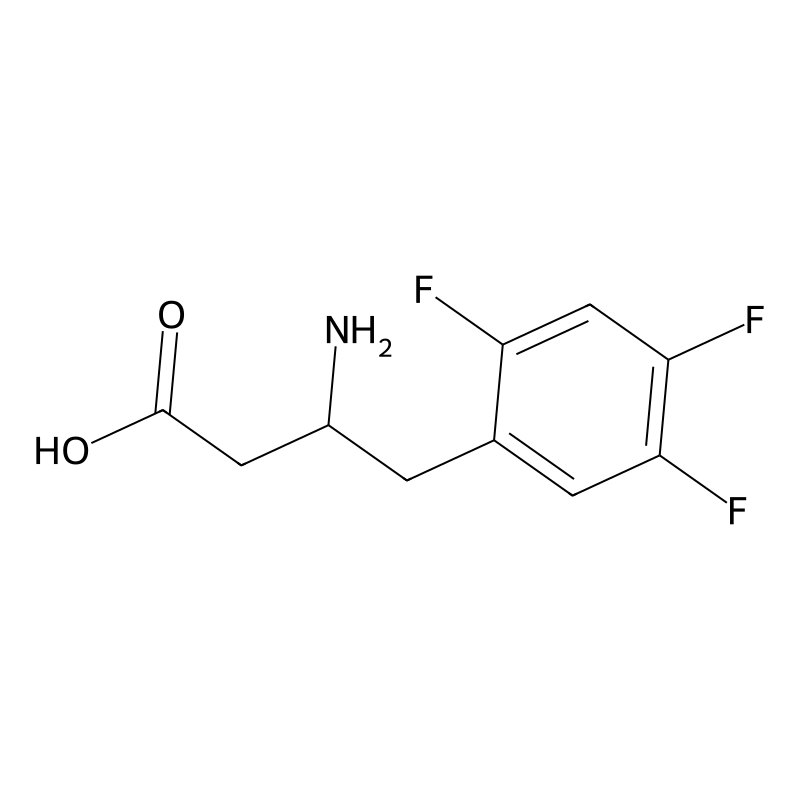

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Chirality

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (3-ABP) can be synthesized through various methods. Research explores different reaction pathways to achieve efficient and scalable production. A study by AChemBlock describes a synthesis process using readily available starting materials, highlighting its potential as a useful building block for further chemical modifications [].

The molecule exists in two chiral forms, designated as (R)-3-ABP and (S)-3-ABP. Chirality refers to the non-superimposable mirror-image relationship between stereoisomers. Research often focuses on isolating and investigating the properties of each specific enantiomer due to their potential for different biological activities [, ].

Potential Applications

Research suggests 3-ABP may have potential applications in various scientific fields, though much investigation is still ongoing. Here are two promising areas:

Drug Discovery

Due to the presence of a functional amino group and a fluorinated aromatic ring, 3-ABP may serve as a scaffold for designing new drugs. Studies explore its potential for modulating biological processes relevant to diseases, but further research is needed to determine its efficacy and safety.

Material Science

The unique structure of 3-ABP with its functional groups could be useful for developing novel materials. Research into its potential applications in areas like organic electronics or as a precursor for the synthesis of other functional materials is still in its early stages.

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, with the chemical formula C₁₀H₁₀F₃NO₂ and CAS number 936630-57-8, is an amino acid derivative characterized by a trifluoromethyl-substituted phenyl group. This compound possesses a unique structure that includes a butanoic acid backbone, which contributes to its distinctive properties and potential applications in various fields, particularly in pharmaceuticals. Its molecular weight is approximately 233.19 g/mol, and it exhibits high solubility in water, making it suitable for various biological studies and applications .

- Amidation: The carboxylic acid group can react with amines to form amides.

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding amine.

- Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of fluorine atoms.

These reactions are significant for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has been studied for its biological activities, particularly as a potential therapeutic agent. Its structural features suggest possible interactions with biological targets:

- Neurotransmitter Modulation: Due to its amino acid nature, it may influence neurotransmitter systems.

- Antimicrobial Properties: Preliminary studies indicate potential antimicrobial activity against certain pathogens.

- Cytotoxicity: Some investigations have shown that it may exhibit cytotoxic effects on specific cancer cell lines, indicating its possible role in cancer therapy .

Several synthetic routes have been developed to produce 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid:

- Starting from Trifluorophenyl Compounds: Utilizing nucleophilic substitution reactions where trifluorophenyl derivatives react with amino acids or their derivatives.

- Asymmetric Synthesis: Employing chiral catalysts or reagents to obtain the desired enantiomer selectively.

- Multi-step Synthesis: Involves several steps including protection of functional groups, followed by deprotection and final coupling reactions.

These methods allow for the production of both racemic mixtures and enantiopure forms of the compound.

The applications of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid span several fields:

- Pharmaceutical Development: Investigated as a lead compound for developing drugs targeting neurological disorders.

- Research Tool: Used in biochemical assays to study amino acid transport mechanisms and receptor interactions.

- Chemical Intermediates: Serves as a building block in the synthesis of more complex organic molecules.

Interaction studies of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid focus on its binding affinity and effects on biological receptors:

- Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could elucidate its mechanism of action.

- Enzyme Inhibition Studies: Research has been conducted to determine if it inhibits specific enzymes involved in metabolic pathways.

These studies are crucial for understanding the pharmacological profile of the compound and its potential therapeutic uses.

Several compounds share structural similarities with 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Structural Features | Similarity Score |

|---|---|---|---|

| (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid | 749847-57-2 | Propanoic acid backbone | 0.91 |

| (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid | 266360-42-3 | Difluorophenyl substitution | 0.88 |

| (R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid | 266360-60-5 | Difluorophenyl substitution | 0.88 |

| (S)-2-Amino-3-(2,4-difluorophenyl)propanoic acid | 31105-93-8 | Difluorophenyl substitution | 0.88 |

| (S)-2-Amino-3-(2,5-difluorophenyl)propanoic acid | 31105-92-7 | Difluorophenyl substitution | 0.86 |

The uniqueness of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid lies in its specific trifluoromethyl group positioning and butanoic acid backbone which may confer distinct biological properties compared to these similar compounds.